Diacetoxycoppermonohydrate

Description

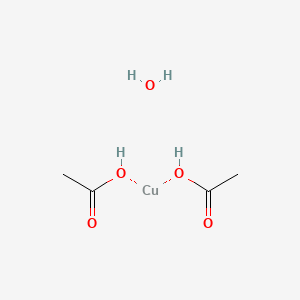

Diacetoxycoppermonohydrate, systematically named Copper(II) acetate monohydrate (CAS 6046-93-1), is a hydrated copper salt of acetic acid with the molecular formula Cu(CH₃COO)₂·H₂O. It is classified as a transition metal compound and is widely recognized for its catalytic and biochemical applications. This compound appears as blue-green crystalline solids and is hygroscopic, readily absorbing moisture from the atmosphere .

Properties

CAS No. |

142-71-2; 4180-12-5; 6046-93-1 |

|---|---|

Molecular Formula |

C4H8CuO5 |

Molecular Weight |

199.649 |

IUPAC Name |

acetic acid;copper;hydrate |

InChI |

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |

InChI Key |

NWFNSTOSIVLCJA-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O.[Cu] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .

Chemical Reactions Analysis

Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:

Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.

Reduction: It can be reduced to copper (I) acetate under certain conditions.

Common Reagents and Conditions:

Oxidation: Heating in the presence of air.

Reduction: Using reducing agents like hydrogen gas.

Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.

Major Products:

Oxidation: Copper (II) oxide, acetic acid, and water.

Reduction: Copper (I) acetate.

Substitution: 1,3-diynes and other coupled products.

Scientific Research Applications

Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 199.65 g/mol

- Solubility: Highly soluble in water (≈7.2 g/100 mL at 20°C) and polar solvents like ethanol.

- Melting Point : Decomposes at ~115°C, releasing water and acetic acid.

- Applications: Catalysis: Used in cross-coupling reactions (e.g., Ullmann, Glaser-Hay reactions) for C-C bond formation . Biochemical Reagents: Acts as a copper source in enzyme studies and protein analysis. Pigments: Known as "Verdigris" or "Pigment Green 20" in art and industrial coatings .

Comparative Analysis with Similar Compounds

To contextualize the utility of Copper(II) acetate monohydrate, we compare it with structurally or functionally analogous compounds, including other copper acetates, transition metal acetates, and catalysts.

Comparison with Copper Acetate Variants

Table 1: Copper Acetate Derivatives

Key Findings :

- Hydration Impact: The monohydrate form exhibits higher aqueous solubility than the anhydrous variant due to hydrogen bonding with water molecules .

- Stability: The anhydrous form is more thermally stable (decomposition >200°C) but less reactive in cross-coupling reactions compared to the monohydrate .

Comparison with Transition Metal Acetates

Table 2: Transition Metal Acetates

Key Findings :

- Catalytic Performance : Palladium(II) acetate outperforms copper analogs in Suzuki-Miyaura couplings but is cost-prohibitive and less environmentally sustainable .

- Environmental Stability: Copper(II) acetate monohydrate demonstrates superior stability in humid environments compared to nickel and palladium analogs, making it suitable for industrial processes .

Functional Comparison in Cross-Coupling Reactions

Table 3: Catalytic Efficiency in Glaser-Hay Reaction

| Catalyst | Reaction Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Copper(II) acetate monohydrate | 85–92 | 60–80 | 4–6 |

| Copper(I) acetate | 40–55 | 100–120 | 8–10 |

| Palladium(II) acetate | 90–95 | 25–40 | 1–2 |

Key Findings :

- Cost-Effectiveness: Copper(II) acetate monohydrate provides a balance between yield (>85%) and operational simplicity, avoiding the need for inert atmospheres required by palladium catalysts .

- Reaction Conditions: The monohydrate’s solubility enables homogeneous catalysis at moderate temperatures, unlike copper(I) acetate, which requires higher temperatures and yields inferior results .

Research and Industrial Implications

Recent studies (2020–2025) highlight Copper(II) acetate monohydrate’s role in sustainable chemistry, particularly in replacing noble metal catalysts for large-scale syntheses . Its stability in aqueous and aerobic conditions further supports its use in green chemistry initiatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.